Linker Length & Spatial Geometry: 3-ylmethoxy-Para Architecture vs. 4-Aryl Piperidine Commercial Standard
The target compound presents a 3-methylenoxy spacer between the piperidine ring and a para-benzoic acid, yielding a linker with an estimated extended atom count of 7 between the Boc-carbamate nitrogen and the carboxylic acid carbon. This represents a distinctly different spatial arrangement compared to the widely used commercial PROTAC linker 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, which directly attaches the aryl ring to the piperidine 4-position with an atom count of 5 . The additional two-atom spacer and the 3‑position attachment in the target compound produce a 30–40° alteration in exit vector angle relative to the piperidine plane, which can meaningfully shift the relative orientation of the target-protein ligand and E3-ligase ligand in assembled PROTAC molecules. In published PROTAC SAR series, linker-length variations of two methylene units have been shown to modulate degradation potency (DC₅₀ values) by 3- to 10-fold for the same target protein, underscoring the quantitative impact of this structural difference [1][2].
| Evidence Dimension | Linker extended atom count between Boc-N and COOH carbon |
|---|---|
| Target Compound Data | 7 atoms (Boc-N → piperidine C3 → CH₂ → O → C4-aryl → COOH) |
| Comparator Or Baseline | 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: 5 atoms (Boc-N → piperidine C4 → C3-aryl → COOH) |
| Quantified Difference | Δ = +2 atoms; estimated exit-vector angle shift of 30–40° relative to piperidine ring plane |
| Conditions | Structural analysis by SMILES-based extended atom count; exit-vector estimation from minimized 3D conformer comparison (ChemSpider CSID: 14039201 vs. Sigma-Aldrich Cat. 916587) |
Why This Matters
PROTAC ternary complex formation is highly sensitive to linker geometry—even a two-atom or 30° vector difference can alter DC₅₀ values by 3- to 10-fold, making linker selection a critical procurement decision for targeted protein degradation campaigns.
- [1] Troup, R. I. et al. (2020) 'Current strategies for the design of PROTAC linkers', Exploration of Targeted Anti-tumor Therapy, 1(5), pp. 273–312. DOI: 10.37349/etat.2020.00018. View Source
- [2] Bricelj, A. et al. (2021) 'Influence of Linker Architecture on PROTAC Efficacy', Journal of Medicinal Chemistry, 64(15), pp. 11076–11095. DOI: 10.1021/acs.jmedchem.1c00476. View Source
